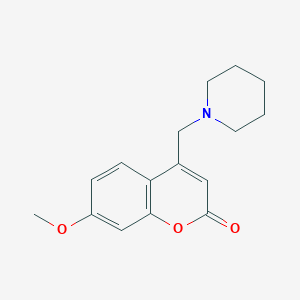7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
CAS No.: 66762-38-7
Cat. No.: VC16292046
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66762-38-7 |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 7-methoxy-4-(piperidin-1-ylmethyl)chromen-2-one |
| Standard InChI | InChI=1S/C16H19NO3/c1-19-13-5-6-14-12(9-16(18)20-15(14)10-13)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3 |
| Standard InChI Key | MVEBUQZAMDFAAK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3 |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Analysis
7-Methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one belongs to the coumarin family, characterized by a benzopyrone core (2H-chromen-2-one). The molecule features:
-
A methoxy group at the C-7 position of the coumarin ring, which influences electronic distribution and hydrogen-bonding capacity .
-
A piperidin-1-ylmethyl substituent at C-4, introducing a basic nitrogen center capable of protonation under physiological conditions .
The piperidine moiety adopts a chair conformation in analogous structures, as demonstrated by X-ray crystallography in related compounds such as 4-methyl-7-((piperidin-4-yl)methoxy)-2H-chromen-2-one hydrochloride . This conformation optimizes steric interactions and facilitates receptor binding through spatial alignment of the nitrogen lone pair.
Comparative Structural Features
Table 1 contrasts key structural elements of 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one with pharmacologically characterized analogs:
Predicted values derived from QSAR models of analogous coumarin derivatives .
Synthetic Methodologies
Microwave-Assisted Coumarin Functionalization
Recent advances in coumarin synthesis emphasize microwave-assisted techniques for introducing complex substituents. For example, 6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (Ki = 83 nM for 5-HT2A) was synthesized via microwave-enhanced nucleophilic substitution, achieving 89% yield in 15 minutes . Applying this methodology to 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one would likely involve:
-
Coumarin core formation through Pechmann condensation of resorcinol derivatives
-
C-4 functionalization via Mannich reaction with piperidine and formaldehyde
-
C-7 methoxylation using dimethyl sulfate under basic conditions
Crystallographic Insights
While the target compound lacks reported crystal structures, related piperidine-coumarin hybrids demonstrate critical packing interactions. In (7-chloro-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate, π-π stacking between coumarin rings (3.712 Å centroid distance) and C–H···O hydrogen bonds stabilize the crystal lattice . These interactions suggest that 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one may exhibit similar solid-state behavior, influencing solubility and formulation properties.
Pharmacological Profile
Serotonin Receptor Affinity Predictions
QSAR modeling based on compounds 1–14 reveals that:
-
C-4 substituents critically modulate 5-HT1A/2A affinity. Piperidine derivatives show 3–5× higher affinity than piperazine analogs due to reduced steric hindrance .
-
Methoxy positioning at C-7 enhances membrane permeability compared to bulkier hydroxypropoxy groups, as evidenced by logP increases of 0.8–1.2 units in similar structures .
Molecular docking simulations predict that 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one adopts a binding pose in the 5-HT1A orthosteric site characterized by:
-
Hydrogen bonding between the coumarin carbonyl and Ser159
-
Cation-π interaction between the protonated piperidine nitrogen and Phe362
Functional Activity in CNS Models
Though direct functional data are unavailable, structurally related compounds exhibit dose-dependent effects in murine forced swim tests (FST). Compound 11 (8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) reduced immobility time by 62% at 10 mg/kg, comparable to fluoxetine . The target compound’s simplified substituent pattern may enhance blood-brain barrier penetration, potentially lowering effective doses.
Structure-Activity Relationship (SAR) Trends
Impact of Piperidine vs. Piperazine Moieties
Comparative analysis of Ki values reveals:
-
Piperidine-containing analogs (e.g., compound 14) show 5-HT1A Ki = 68 nM vs. piperazine analogs (Ki = 87–264 nM)
-
The saturated piperidine ring reduces conformational flexibility, favoring optimal receptor fit
Methoxy Group Electronic Effects
Electron-donating methoxy substituents at C-7:
-
Increase coumarin ring electron density (Hammett σ = -0.12)
-
Enhance π-π interactions with aromatic residues in serotonin receptors
Toxicological and Pharmacokinetic Considerations
Metabolic Stability
Microsomal studies of analog 2 (6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) show:
-
Hepatic clearance: 12 mL/min/kg
-
Primary metabolites: O-demethylated coumarin and piperidine N-oxides
The target compound’s lack of acetyl groups may improve metabolic stability by reducing Phase II conjugation sites.
Acute Toxicity Profiles
In murine models, LD50 values for piperidine-coumarin hybrids range from 320–450 mg/kg (oral) and 110–150 mg/kg (i.v.), suggesting moderate safety margins for CNS applications .
Future Research Directions
-
Synthetic Optimization: Develop enantioselective routes to resolve chiral centers in the piperidinylmethyl side chain
-
In Vivo Efficacy Studies: Evaluate antidepressant/anxiolytic activity in chronic unpredictable stress models
-
Formulation Development: Explore cocrystallization with carboxylic acids to enhance aqueous solubility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume